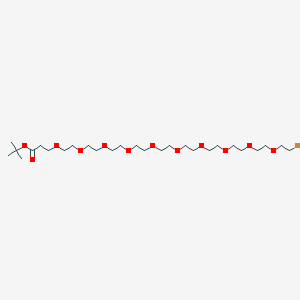
Bromo-PEG10-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo-PEG10-t-butyl ester: is a polyethylene glycol (PEG) linker that contains a bromide group and a t-butyl protected carboxyl group. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromo-PEG10-t-butyl ester is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and bromide-containing reagents. The synthetic route typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG chain.
Bromination: The PEGylated intermediate is then reacted with a brominating agent to introduce the bromide group.
Protection: The carboxyl group is protected using t-butyl protecting groups to form the final compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of the precursor are PEGylated using industrial reactors.
Bromination: The PEGylated intermediate is brominated using industrial-grade brominating agents.
Purification: The final product is purified using techniques such as chromatography to achieve high purity levels
Analyse Des Réactions Chimiques
Types of Reactions: Bromo-PEG10-t-butyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a leaving group in nucleophilic substitution reactions.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to form a free carboxyl group
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols are used in the presence of a base.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the t-butyl protecting group
Major Products:
Substitution Products: The major products formed are the substituted PEG derivatives.
Deprotected Products: The deprotected carboxyl group forms free acids, which can be further used for bioconjugation
Applications De Recherche Scientifique
Bromo-PEG10-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings .
Mécanisme D'action
The mechanism of action of Bromo-PEG10-t-butyl ester involves its role as a linker molecule. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The t-butyl protected carboxyl group can be deprotected to form a free carboxyl group, which can then participate in further chemical reactions. The PEG spacer increases the solubility and stability of the resulting conjugates .
Comparaison Avec Des Composés Similaires
- Bromo-PEG4-t-butyl ester
- Bromo-PEG8-t-butyl ester
- Bromo-PEG12-t-butyl ester
Comparison: Bromo-PEG10-t-butyl ester is unique due to its specific PEG chain length (10 units), which provides an optimal balance between solubility and reactivity. Compared to shorter PEG linkers like Bromo-PEG4-t-butyl ester, it offers better solubility and flexibility. On the other hand, longer PEG linkers like Bromo-PEG12-t-butyl ester may provide higher solubility but could be less reactive due to steric hindrance .
Propriétés
Formule moléculaire |
C27H53BrO12 |
|---|---|
Poids moléculaire |
649.6 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C27H53BrO12/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h4-25H2,1-3H3 |
Clé InChI |
VYTAGUBSTUPHNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


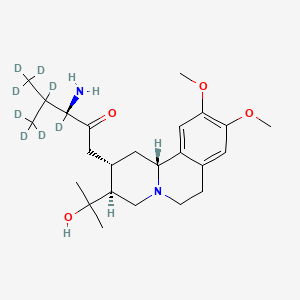
![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)




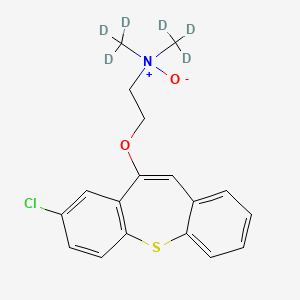
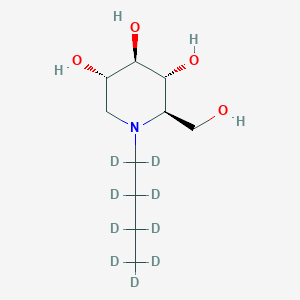
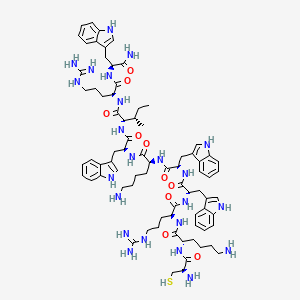

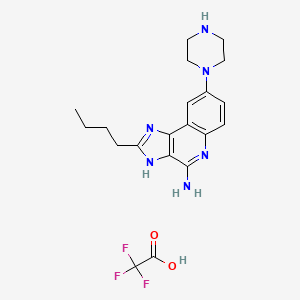
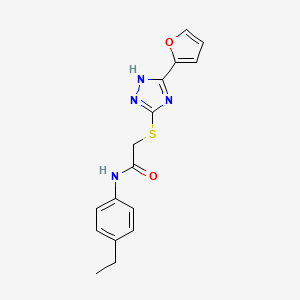
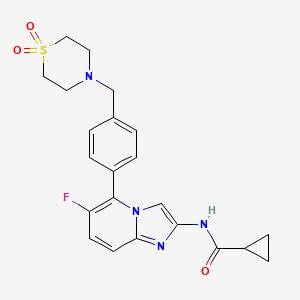
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)
